

# chlorobutanol hemihydrate pharmacological activity

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## Compound Focus: Chlorobutanol Hemihydrate

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## Introduction to Chlorobutanol Hemihydrate

**Chlorobutanol hemihydrate** is the hemihydrate form of chlorobutanol, an organic compound with the formula  $C_4H_7Cl_3O \cdot \frac{1}{2}H_2O$  and a molecular weight of 186.47 g/mol [1]. It is a white, volatile solid with a characteristic camphor-like odor [2] [3]. In pharmaceutical applications, it is primarily used as a **preservative, sedative, hypnotic, and weak local anesthetic**, and also possesses **antibacterial and antifungal properties** [4] [5] [3]. It is typically used at a concentration of **0.5%** in multi-ingredient formulations for long-term stability and antimicrobial activity [4] [5].

## Table of Pharmacological Activities

The table below summarizes the core pharmacological activities and experimental findings for **chlorobutanol hemihydrate**:

Activity/Property	Details/Mechanism	Experimental Findings & Context
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| **Antimicrobial Preservative** | Broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and spores [6]. Disrupts the lipid structure of the cell membrane, increasing permeability and leading to cell lysis [5]. | • MIC vs. *E. coli*, *S. aureus*, *P. aeruginosa*\*: 1250 µg/mL [6]. • MIC vs. \*C.

*albicans*, \*A. niger\*: 2500 µg/mL [6]. • Used at 0.5% (5000 µg/mL) in formulations; retains activity at 0.05% [4] [3]. | | **Sedative & Hypnotic** | Actions are similar to chloral hydrate [4] [3]. Its use is limited due to a very long half-life leading to accumulation [4] [5]. | • **Terminal Half-life**: ~10.3 days (oral) [5]. • **Volume of Distribution**: ~233 L [5]. • **Clearance**: ~11.6 mL/min [5]. | | **Local Anesthetic** | Weak local anesthetic action [4] [3]. | Used in topical preparations and dental analgesics [2]. | | **Toxicology & Side Effects** | • **Cellular Toxicity**: Induces conjunctival and corneal cell toxicity; inhibits oxygen use by the cornea [5]. • **Organ Toxicity**: Toxic to the liver and a severe eye irritant [3]. | • **In Vivo Toxicity (Rat)**: Pathological changes in liver and kidneys at 100 mg/kg after 28 days [6]. • **Approximate Lethal Dose (Rat, oral)**: >250 mg/kg [6]. | | **Other Pharmacodynamic Effects** | • **Anti-secretory**: Inhibits amylase release in rat pancreatic acinar cells [6]. • **Cardiac Effects**: Negative inotropic effect on myocardial cells [5]. • **Anti-platelet**: Inhibits platelet aggregation and release, likely via inhibition of the arachidonic acid pathway [5]. | • Inhibits amylase release induced by CCK-8 or carbachol at 1 mg/mL [6]. • Attenuates thromboxane B2 formation and cytosolic calcium elevation [5]. |

## Pharmacokinetic Profile

The pharmacokinetics of chlorobutanol have been characterized in human studies following oral administration [5]:

- **Absorption**: Plasma concentration decreases by 50% within 24 hours post-administration.
- **Distribution**: It has a large volume of distribution (approx. 233 L) and exhibits moderate plasma protein binding (57%).
- **Metabolism**: It is metabolized via glucuronidation and sulfation.
- **Elimination**: It is primarily eliminated through urine, with a mean urinary recovery of 9.6% of the orally administered dose. The long terminal elimination half-life of approximately 10.3 days is a critical factor limiting its therapeutic use as a sedative [5].

## Experimental Protocols from Research

Here are the methodologies for key experiments cited in the search results, which you can adapt for research purposes.

### Protocol for In Vitro Antimicrobial Activity Testing [6]

This protocol determines the Minimum Inhibitory Concentration (MIC) of **chlorobutanol hemihydrate** against various microorganisms.

- **Test Organisms:** Gram-positive (e.g., *Staphylococcus aureus*), Gram-negative (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*) bacteria, and fungi (e.g., *Candida albicans*, *Aspergillus niger*).
- **Preparation of Test Agent:** Prepare a stock solution of **chlorobutanol hemihydrate**. Serial dilutions are made in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to achieve a concentration range (e.g., 312.5 - 5000 µg/mL).
- **Inoculation:** Standardized microbial suspensions are added to each tube or well containing the serial dilutions.
- **Incubation & Analysis:** The cultures are incubated at appropriate temperatures for a set period (e.g., 48 hours). The MIC is recorded as the lowest concentration that completely inhibits visible growth of the microorganism.

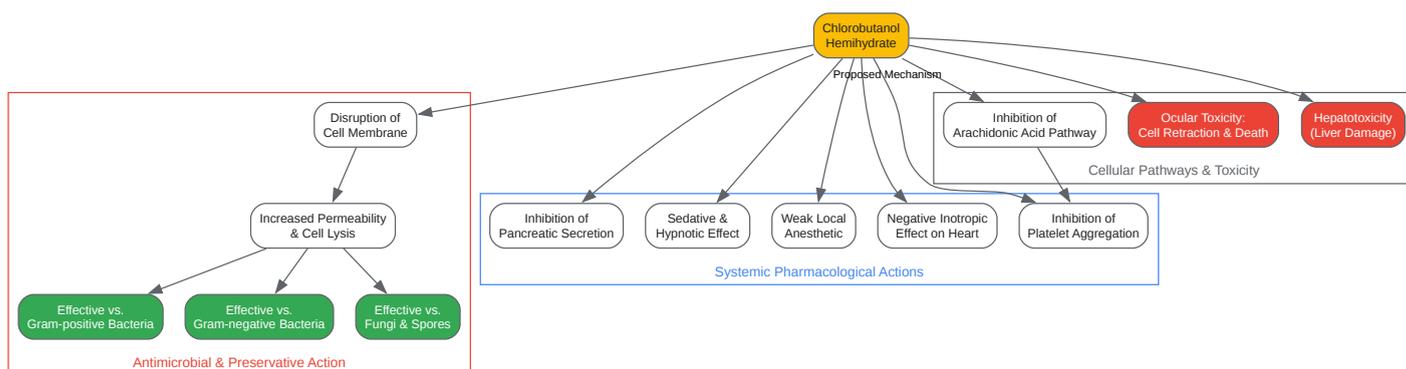
## Protocol for In Vivo 28-Day Repeated Dose Oral Toxicity Study [6]

This study design assesses the subacute toxic effects of **chlorobutanol hemihydrate**.

- **Animal Model:** Specific-pathogen-free Crl:CD Sprague Dawley (SD) rats (e.g., 5 weeks old).
- **Dosing Groups & Administration:** Animals are divided into several groups (e.g., control vehicle, 12.5, 25, 50, and 100 mg/kg). **Chlorobutanol hemihydrate** is administered once daily via oral gavage for 28 days.
- **Observations & Endpoints:**
  - **Clinical Observations:** Monitor and record mortality, moribundity, and general clinical signs daily.
  - **Body Weight:** Measure and record body weights periodically (e.g., weekly).
  - **Necropsy and Histopathology:** At the end of the dosing period, perform a gross necropsy. Collect and preserve organs (especially liver and kidneys) for histopathological examination to identify any treatment-related lesions.

## Mechanisms of Action Visualized

The following diagrams illustrate the primary mechanisms of action of **chlorobutanol hemihydrate**, based on the information from the search results.



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*Mechanisms of action and effects of **chlorobutanol hemihydrate**, including antimicrobial, pharmacological, and toxicological pathways.*

## Key Precautions for Research Use

- **Toxicity Concerns:** Be aware of its significant **ocular toxicity**, which includes corneal cell degeneration and inhibition of oxygen use by the cornea [5]. It is also a **skin irritant and toxic to the liver** [3].
- **Accumulation Potential:** The extremely long elimination half-life (~10 days) means chlorobutanol can accumulate in the body with repeated dosing, a critical consideration for any in vivo studies [5].
- **Research-Use Only:** Note that commercial suppliers explicitly state that their **chlorobutanol hemihydrate** is "For research use only" and not for diagnostic or therapeutic use on humans [6].

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